molecular formula C23H20N2O4S B8783169 Benzaldehyde, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Benzaldehyde, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Cat. No.: B8783169
M. Wt: 420.5 g/mol
InChI Key: ANKQQMZFKDAPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzaldehyde, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

3-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C23H20N2O4S/c1-16(2)29-19-12-17(15-26)11-18(13-19)22-14-25(23-21(22)9-6-10-24-23)30(27,28)20-7-4-3-5-8-20/h3-16H,1-2H3

InChI Key

ANKQQMZFKDAPGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C2=CN(C3=C2C=CC=N3)S(=O)(=O)C4=CC=CC=C4)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (750 mg, 0.0022 mol) and 3-formyl-5-isopropoxyphenylboronic acid (510 mg, 0.0024 mol) were dissolved in N,N-Dimethylformamide (10 mL, 0.2 mol) and then added 1.2 M of Sodium bicarbonate in water (6 mL) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1) (20 mg, 0.00002 mol). Flushed with nitrogen and The reaction was microwaved on 50 watts, 120° C. for 15 minutes. LC-MS showed complete reaction (1.99 min, ES+/421.07) Worked up with DCM and water. Dried over MgSO4. Purified on silica gel column with 0-100% EtOAc to give the desired product as a yellow syrup (665 mg, 71%) MS (ES+) m/z 421.07 (M+1). 1H NMR (CDCl3, 400 MHz): ™10.03 (s, 1H), 8.50 (d, 1H), 8.26 (d, 2H), 8.13 (d, 1H), 7.97 (s, 1H), 7.66 (s, 1H), 7.60 (t, 1H), 7.51 (t, 2H), 7.38 (s, 2H) 7.26 (dd, 1H), 4.72 (qd, 1H), 1.41 (d, 6H)
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mg
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
71%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.